2,5,6-trimethyl-1-(3-methylbenzyl)-1H-benzimidazole
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Overview
Description
2,5,6-trimethyl-1-(3-methylbenzyl)-1H-benzimidazole is a chemical compound with a complex structure that includes multiple methyl groups and a benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-trimethyl-1-(3-methylbenzyl)-1H-benzimidazole typically involves the reaction of appropriate substituted anilines with aldehydes or ketones under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, including continuous flow reactions and the use of automated synthesis equipment. The choice of reagents and conditions is optimized to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,5,6-trimethyl-1-(3-methylbenzyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction may lead to the formation of simpler benzimidazole compounds .
Scientific Research Applications
2,5,6-trimethyl-1-(3-methylbenzyl)-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5,6-trimethyl-1-(3-methylbenzyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,5,6-trimethyl-1H-benzimidazole
- 1-(3-methylbenzyl)-1H-benzimidazole
- 2,5,6-trimethylbenzimidazole
Uniqueness
2,5,6-trimethyl-1-(3-methylbenzyl)-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity .
Properties
Molecular Formula |
C18H20N2 |
---|---|
Molecular Weight |
264.4 g/mol |
IUPAC Name |
2,5,6-trimethyl-1-[(3-methylphenyl)methyl]benzimidazole |
InChI |
InChI=1S/C18H20N2/c1-12-6-5-7-16(8-12)11-20-15(4)19-17-9-13(2)14(3)10-18(17)20/h5-10H,11H2,1-4H3 |
InChI Key |
IZJUZSOYPDJDIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=NC3=C2C=C(C(=C3)C)C)C |
Origin of Product |
United States |
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